molecular formula C28H26N2O5 B4671102 N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4671102
M. Wt: 470.5 g/mol
InChI Key: FCSHDDWRJQLOLU-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as MPB-51, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPB-51 is a derivative of the natural compound curcumin, which is found in the spice turmeric. In

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cell proliferation, inflammation, and oxidative stress. It has also been found to modulate the expression of genes involved in these pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells. It has also been found to reduce amyloid-beta accumulation and improve cognitive function in Alzheimer's disease models. In inflammatory disorders, this compound has been found to reduce inflammation and oxidative stress. These effects make this compound a promising therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields and purity, making it suitable for use in scientific research. It has also been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in various diseases.

Future Directions

There are several future directions for research on N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its efficacy in clinical trials for various diseases. Additionally, research could focus on developing derivatives of this compound with improved efficacy and lower toxicity. Overall, this compound shows great potential for therapeutic applications, and more research is needed to fully understand its effects and potential uses.

Scientific Research Applications

N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In inflammatory disorders, this compound has been found to reduce inflammation and oxidative stress.

Properties

IUPAC Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-3-4-9-26(31)30-23-15-14-21(17-25(23)34-2)29-27(32)19-12-10-18(11-13-19)22-16-20-7-5-6-8-24(20)35-28(22)33/h5-8,10-17H,3-4,9H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSHDDWRJQLOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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